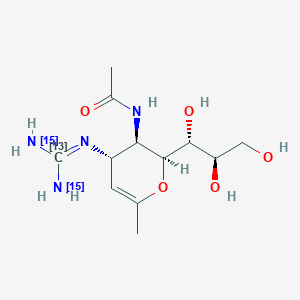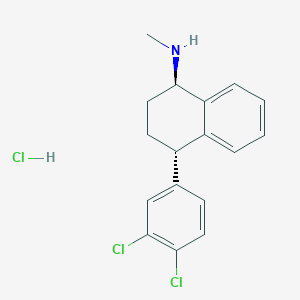
2'-Deoxyguanosine-5'-diphosphate trisodium salt
Overview
Description
2'-Deoxyguanosine-5'-diphosphate trisodium salt is a derivative of the nucleoside guanosine, differing by the absence of a hydroxyl group at the 2' position of the ribose sugar and the presence of two phosphate groups. This compound plays a significant role in various biochemical processes and has been the subject of numerous studies focusing on its synthesis, structure, chemical, and physical properties.
Synthesis Analysis
The synthesis of related nucleotide compounds involves reactions with divalent metals like platinum, magnesium, and copper, forming compounds with distinct coordination properties. For instance, 2′-Deoxyguanosine-5′-monophosphate disodium salt reacts with these metals to yield N7-coordinated compounds, indicating a method for synthesizing related structures, including diphosphate variants (H. Tajmir-Riahi, T. Theophanides, 1983).
Molecular Structure Analysis
The molecular structure of deoxyguanosine phosphate salts reveals significant insights into their conformational features. For example, deoxyguanosine (5′) phosphate, a closely related compound, exhibits unique conformational features such as O(1′) endo puckering and a gauche-trans conformation around the C(4′)-C(5′) bond, which are pivotal for understanding the structural behavior of its diphosphate counterparts (T. Seshadri, M. Viswamitra, 1974).
Chemical Reactions and Properties
The chemical reactivity and properties of deoxyguanosine diphosphate salts are influenced by their interaction with metals and the ability to form complexes. For instance, the formation of coordination compounds with platinum, magnesium, and copper showcases the compound's reactivity and the absence of direct Pt-phosphate interaction, contrasting with direct metal-phosphate bonding in Cu(II) and Mg(II) compounds (H. Tajmir-Riahi, T. Theophanides, 1983).
Scientific Research Applications
Photophysical Properties : The study of triguanosine diphosphate, compared with 2'-deoxyguanosine monophosphate, reveals insights into the photophysical properties of these compounds. Research has shown that these compounds exhibit higher aggregate fluorescence quantum yield and longer fluorescence lifetime than their monomeric forms, indicating significant interactions between guanosine residues through self-solvation, hydrogen bonding, or excitation delocalization (Markovitsi, Gustavsson, & Sharonov, 2004).
Coordination Compounds Synthesis : Synthesis and spectroscopic studies of coordination compounds of 2'-deoxyguanosine-5'-monophosphate with platinum, magnesium, and copper reveal that these metals coordinate with the N7 atom of the guanosine residue. This coordination does not involve direct metal-phosphate interactions in platinum nucleotide compounds, whereas such bonding is observed in copper and magnesium compounds (Tajmir-Riahi & Theophanides, 1983).
Molecular Structure Analysis : The molecular structure of deoxyguanosine (5') phosphate (disodium salt) shows unique conformational features, such as O(1') endo puckering of the furanose ring and a gauche-trans conformation around the C(4')-C(5') bond. These features have implications for understanding the conformational rigidity of nucleotide units (Seshadri & Viswamitra, 1974).
Electron Attachment Studies : In studying electron attachment to DNA single strands, models using 2'-deoxyguanosine-3',5'-diphosphate have shown that DNA single strands have a strong tendency to capture low-energy electrons, which is crucial for understanding DNA damage and repair mechanisms (Gu, Xie, & Schaefer, 2007).
Solid-State NMR Study : A solid-state 23Na NMR study of sodium cations in hydrated disodium salts of nucleoside 5'-phosphates, including 2'-deoxyguanosine-5'-monophosphate, provides detailed insights into the pentacoordinate geometry of sodium ions in these compounds. This study is crucial for understanding the interactions of sodium ions in biological systems (Wong & Wu, 2003).
Mechanism of Action
Target of Action
The primary targets of 2’-Deoxyguanosine-5’-diphosphate trisodium salt, also known as dGDP, are enzymes such as xanthine phosphoribosyl transferase (XPRT) and hypoxanthine-guanine phosphoribosyl transferase (HGPRT) . These enzymes play crucial roles in the purine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
dGDP acts as an inhibitor of its target enzymes, XPRT and HGPRT . By binding to these enzymes, it prevents them from catalyzing the conversion of hypoxanthine and guanine to their respective monophosphate forms, disrupting the purine salvage pathway.
Biochemical Pathways
The inhibition of XPRT and HGPRT by dGDP affects the purine salvage pathway , a critical biochemical pathway for nucleotide synthesis . This disruption can lead to a decrease in the levels of guanine and hypoxanthine nucleotides, which are essential for DNA and RNA synthesis.
Safety and Hazards
According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
trisodium;[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.3Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;;;/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);;;/q;3*+1/p-3/t4-,5+,6+;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQVDNDKEVNMJT-BIHLCPNHSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na3O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102783-74-4 | |
| Record name | 2'-Deoxyguanosine 5'-diphosphate sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-Deoxyguanosine-5'-diphosphate trisodium | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64B87GQV89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-](/img/structure/B1140794.png)
![(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone](/img/structure/B1140795.png)








